Product packaging for 2-(Benzo[d]thiazol-2-yl)morpholine(Cat. No.:)

2-(Benzo[d]thiazol-2-yl)morpholine

Cat. No.: B13588730
M. Wt: 220.29 g/mol
InChI Key: SGAUMUILGKCSSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzo[d]thiazol-2-yl)morpholine (CAS 1097797-18-6) is a high-purity chemical compound with a molecular formula of C₁₁H₁₂N₂OS and a molecular weight of 220.29 g/mol . This reagent is intended for research and further manufacturing applications only and is not intended for direct human use. Recent scientific investigations have identified the benzothiazole-morpholine structure as a key scaffold in the design and synthesis of novel PI3Kβ (Phosphatidylinositol-3-kinase beta subunit) inhibitors . Research indicates that the morpholine group attached to the 2-position of the benzothiazole ring is critical for potent antitumor activity, particularly in PTEN-deficient cancer cell lines such as certain prostate cancers . These compounds are of significant interest for their potential selectivity against PI3Kβ, which may offer a therapeutic window for specific cancer types while minimizing the off-target effects associated with pan-PI3K inhibitors . Researchers can utilize this compound in kinase inhibition assays, anti-proliferative activity studies, and docking simulations to explore oncogenic signaling pathways. For safe handling, please refer to the associated Safety Data Sheet. The product should be stored sealed in a dry environment, ideally at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2OS B13588730 2-(Benzo[d]thiazol-2-yl)morpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)morpholine

InChI

InChI=1S/C11H12N2OS/c1-2-4-10-8(3-1)13-11(15-10)9-7-12-5-6-14-9/h1-4,9,12H,5-7H2

InChI Key

SGAUMUILGKCSSJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Synthetic Methodologies for 2 Benzo D Thiazol 2 Yl Morpholine and Its Derivatives

Conventional Synthetic Routes

Conventional methods for the synthesis of the 2-(benzo[d]thiazol-2-yl)morpholine core often involve the construction of the benzothiazole (B30560) ring system followed by the introduction of the morpholine (B109124) moiety, or vice versa.

Cyclization and Condensation Reactions

Cyclization and condensation reactions are fundamental to the formation of the benzothiazole ring. These reactions typically start from appropriately substituted benzene (B151609) derivatives.

A primary and widely used method for constructing the benzothiazole skeleton involves the reaction of 2-aminothiophenol (B119425) with various electrophilic partners. This approach is valued for its versatility and the ready availability of the starting materials. mdpi.com The reaction of 2-aminothiophenol with aldehydes, for example, can lead to the formation of 2-substituted benzothiazoles. mdpi.com This reaction can be carried out under various conditions, including the use of catalysts like TiO2 nanoparticles or simply under daylight. mdpi.com

In a specific application of this methodology, novel N-arylacetamides based on a benzo[d]thiazole scaffold were synthesized by reacting 2-aminothiophenol with 2-cyano-N-arylacetamides. nih.gov This initial product can then undergo further modifications. nih.gov For instance, Knoevenagel condensation with aromatic aldehydes yields corresponding arylidene derivatives. nih.gov

The versatility of 2-aminothiophenol as a precursor is further highlighted in its reaction with ketones. Unlike aldehydes, ketones react with 2-aminothiophenol at their active methylene (B1212753) group, which allows for the synthesis of 2-acylbenzothiazoles. nih.gov

The following table summarizes some examples of reactions involving 2-aminothiophenol precursors:

Reactant 1Reactant 2Product TypeReference
2-AminothiophenolAldehydes2-Substituted benzothiazoles mdpi.com
2-Aminothiophenol2-Cyano-N-arylacetamidesN-Arylacetamides of benzo[d]thiazole nih.gov
2-AminothiophenolKetones2-Acylbenzothiazoles nih.gov

Another important synthetic strategy employs 2-chlorobenzothiazole (B146242) as a key intermediate. This compound is highly reactive towards nucleophiles, making it a valuable building block for introducing a variety of substituents at the 2-position of the benzothiazole ring. A high-yield synthesis of 2-chlorobenzothiazole can be achieved by reacting 2-mercaptobenzothiazole (B37678) with sulfuryl chloride. google.com

Once formed, 2-chlorobenzothiazole can readily react with nucleophiles like morpholine. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the morpholine nitrogen attacks the carbon at the 2-position of the benzothiazole ring, displacing the chloride ion to yield this compound. This method is efficient and allows for the direct installation of the morpholine moiety.

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions are a cornerstone for the functionalization of the benzothiazole ring, particularly at the 2-position. beilstein-journals.org These reactions can involve the displacement of a leaving group on the benzothiazole ring by a nucleophile, or the attack of a nucleophilic benzothiazole derivative on an electrophilic substrate.

For instance, the synthesis of various morpholine derivatives has been achieved through nucleophilic substitution reactions. uobaghdad.edu.iqresearchgate.net A common approach involves the reaction of morpholine with a suitable electrophile, such as ethyl chloroacetate (B1199739), to form an intermediate which can then be further elaborated. uobaghdad.edu.iqresearchgate.net

A study demonstrated the synthesis of pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazoles through a nucleophile-induced ring contraction of a 1,4-benzothiazine moiety. beilstein-journals.orgnih.gov In this process, the nucleophilic attack of morpholine on a specific carbon atom of the starting material initiated a cascade of reactions leading to the desired fused benzothiazole product. beilstein-journals.orgnih.gov

Coupling Reactions and Strategies

Modern synthetic chemistry often relies on powerful coupling reactions to form carbon-nitrogen and carbon-carbon bonds. These methods are instrumental in the synthesis of complex benzothiazole derivatives.

Amide bond formation is a frequently employed reaction in the synthesis of derivatives of this compound. nih.govmdpi.com This strategy is particularly useful for linking the benzothiazole core to other molecular fragments, often to modulate the biological activity of the final compound.

One common approach involves the coupling of a carboxylic acid with an amine. For example, a series of benzothiazole amide derivatives were synthesized by reacting various cinnamic acid derivatives with 2-aminobenzothiazole (B30445). nih.gov This reaction is typically facilitated by activating the carboxylic acid, for instance, by converting it to an acyl chloride. nih.gov

In another example, N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was synthesized by coupling flurbiprofen, a carboxylic acid, with benzo[d]thiazol-2-amine using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent. mdpi.com DCC activates the carboxylic acid, facilitating the nucleophilic attack by the amine. mdpi.com

Furthermore, new carboxamide derivatives of 2-(benzo[d]thiazol-2-yl)phenol have been synthesized by reacting 3-(2-(benzo[d]thiazol-2-yl)phenoxy)propanoyl chloride with various amines. This highlights the utility of acyl chlorides as reactive intermediates for amide bond formation.

The following table provides examples of amide bond formation reactions in the synthesis of benzothiazole derivatives:

Amine ComponentCarboxylic Acid/Acyl Chloride ComponentCoupling Agent/MethodProduct TypeReference
2-AminobenzothiazoleCinnamic acid derivatives (as acyl chlorides)-Benzothiazole amide derivatives nih.gov
Benzo[d]thiazol-2-amineFlurbiprofenDCCN-(benzo[d]thiazol-2-yl)propanamide derivative mdpi.com
Various amines3-(2-(Benzo[d]thiazol-2-yl)phenoxy)propanoyl chloride1-MethylimidazoleCarboxamide derivatives of 2-(benzo[d]thiazol-2-yl)phenol
Thiourea (B124793) and Urea (B33335) Linkages

The incorporation of thiourea and urea moieties into the benzothiazole framework is a common strategy for developing derivatives with diverse chemical properties. The primary synthetic route involves the reaction of 2-aminobenzothiazoles with iso(thio)cyanates. semanticscholar.org This approach allows for the straightforward introduction of a wide variety of substituents.

For instance, the synthesis of N-(4,6-disubstituted-benzothiazol-2-yl)-N'-(β-bromopropionyl)ureas can be achieved by reacting a 4,6-disubstituted-2-aminobenzothiazole with β-bromopropionyl isocyanate. semanticscholar.org Similarly, reacting the same aminobenzothiazole precursor with acryloyl isothiocyanate yields N-(6-disubstituted-benzothiazol-2-yl)-N'-(acryloyl)thioureas. semanticscholar.org Another example involves the synthesis of 6-methoxy-m-methoxy-substituted urea and thiourea benzothiazoles through an amide coupling reaction between 6-methoxy-2-aminobenzothiazole and the corresponding m-methoxy-benzoyl isocyanate or isothiocyanate in pyridine (B92270) at elevated temperatures. mdpi.comnih.gov

These reactions provide a versatile platform for creating libraries of benzothiazole derivatives with urea or thiourea linkers, as illustrated in the table below.

Starting Material 1Starting Material 2ProductReference
4,6-disubstituted-2-aminobenzothiazoleβ-bromopropionyl isocyanateN-(4,6-disubstituted-BT-2-yl)-N'-(β-bromopropionyl)urea semanticscholar.org
6-methoxy-2-aminobenzothiazolem-methoxy-benzoyl isocyanate6-methoxy-m-methoxy Urea Benzothiazole mdpi.comnih.gov
6-methoxy-2-aminobenzothiazolem-methoxy-benzoyl isothiocyanate6-methoxy-m-methoxy Thiourea Benzothiazole mdpi.comnih.gov
2-aminobenzothiazoleAryl-isocyanatesAryl-Urea Benzothiazoles mdpi.com

Advanced and Green Synthetic Approaches

In recent years, synthetic chemistry has increasingly focused on developing more efficient, selective, and environmentally benign methodologies. These advanced approaches have been applied to the synthesis of benzothiazole and morpholine derivatives, aiming to improve yields, reduce waste, and access novel chemical space.

Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful tools for the construction of complex heterocyclic systems under mild conditions.

Copper catalysis is a prominent method for forming C-N and C-O bonds, which are crucial for the synthesis of morpholines. A notable example is a copper-catalyzed three-component reaction utilizing amino alcohols, aldehydes, and diazomalonates to produce highly substituted, unprotected morpholines. nih.gov The proposed mechanism suggests that a copper carbenoid, formed from the catalyst and the diazo ester, reacts with an in situ formed imino alcohol. Subsequent nucleophilic attack and cyclization furnish the morpholine product while regenerating the copper catalyst. nih.gov

This one-step approach is valued for its use of readily available starting materials. nih.gov However, its application has limitations; attempts to synthesize a benzomorpholine derivative using this method were reported as unsuccessful. nih.gov Similarly, the reaction with 2-aminoethane-1-thiol did not yield the expected thiomorpholine (B91149) but resulted in a thiazolidine (B150603) adduct. nih.gov

CatalystReactant 1Reactant 2Reactant 3Product ClassReference
Copper(I)Amino alcoholAldehydeDiazomalonateHighly substituted morpholines nih.gov
Copper(II) Chlorideo-alkynylphenyl isothiocyanatePhosphiteN/A4H-benzo[d] mdpi.comnih.govthiazin-2-yl phosphonates nih.gov

Rhodium-catalyzed C-H amidation represents a powerful strategy for the late-stage functionalization of molecules, allowing for the direct conversion of C-H bonds into C-N bonds. This method is not typically used for the primary synthesis of the heterocyclic core but rather for introducing amide groups onto a pre-existing scaffold. Dibenzothiophene-based sulfilimines have been identified as effective amidation reagents for the rhodium-catalyzed transfer of N-sulfonyl and N-acyl moieties. nih.gov This process generally proceeds with high selectivity, yielding mono-amidated products in good yields. nih.gov

Mechanistic studies, sometimes employing photoresponsive octahedral rhodium catalyst systems, seek to understand the nature of the key rhodium-nitrenoid intermediates that are responsible for the C-H amidation process. youtube.com This advanced methodology could potentially be applied to a pre-formed this compound to create novel derivatives by functionalizing accessible C-H bonds on either the benzothiazole or morpholine ring.

Nanocatalyst-Assisted Methodologies

The use of nanocatalysts in organic synthesis is a key area of green chemistry, often leading to higher efficiency, easier catalyst recovery, and milder reaction conditions. A notable application is the synthesis of 3-(benzo[d]thiazol-2-yl)-5-phenylisoxazole derivatives using a reusable calcium-zincate (CaZnO₂) nanocatalyst. tandfonline.comnih.gov

This method involves the reaction of 2-aminobenzenethiol with various substituted 5-phenylisoxazole-3-carbaldehydes in ethanol. tandfonline.com The CaZnO₂ nanoparticles act as a cost-effective and durable heterogeneous catalyst. tandfonline.comnih.gov The proposed mechanism suggests that the nanocatalyst functions as a Lewis acid, activating the aldehyde group, which facilitates nucleophilic attack by the amine of 2-aminobenzenethiol. The resulting intermediate undergoes cyclization via attack by the thiol group, followed by oxidation by atmospheric oxygen to yield the final aromatic benzothiazole product. tandfonline.com The optimization of this reaction is detailed in the table below.

EntryCatalyst Amount (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
11EthanolReflux565 tandfonline.com
22EthanolReflux478 tandfonline.com
33EthanolReflux392 tandfonline.com
44EthanolReflux392 tandfonline.com
53MethanolReflux485 tandfonline.com
63Acetonitrile (B52724)Reflux572 tandfonline.com
73DichloromethaneReflux655 tandfonline.com
83No CatalystEthanol10Trace tandfonline.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to significantly reduced reaction times, higher yields, and improved purity compared to conventional heating methods. nih.govnih.gov This green chemistry approach has been successfully applied to the synthesis of various benzothiazole-containing heterocycles.

For example, a highly efficient, catalyst-free synthesis of functionalized benzo[d]imidazo[2,1-b]thiazoles was developed using microwave irradiation. nih.gov The reaction between 2-aminobenzothiazole and a 2-bromoacetophenone (B140003) in a mixture of water and isopropanol (B130326) at 100°C under microwave conditions was completed in just 15 minutes, demonstrating a significant advantage of this technique. nih.gov Similarly, microwave irradiation has been used to prepare thiazine (B8601807) derivatives by cyclizing chalcones with thiourea. researchgate.net Another application involves the synthesis of ethyl-2-[2-substituted phenylamino (B1219803) 4-(thiophen-2-yl) thiazol-5-yl] acetates, where substituted phenylthioureas are reacted with a bromo ester in PEG-400 under microwave irradiation. nih.gov These examples highlight the potential of microwave technology to facilitate the rapid and efficient synthesis of complex molecules related to the this compound scaffold.

One-Pot Reaction Efficiencies

One-pot synthesis, or tandem reactions, have emerged as a highly efficient strategy for constructing complex molecules like thiazole (B1198619) and benzothiazole derivatives from simple precursors in a single reaction vessel. This approach minimizes the need for purification of intermediates, thereby saving time, resources, and reducing waste.

Several one-pot methodologies have been successfully developed. For instance, a three-component reaction has been utilized to prepare novel series of thiazole derivatives, showcasing the power of this approach to rapidly build molecular complexity. nih.govisroset.org Another efficient method involves the one-pot condensation of 2-aminothiophenols with β-oxodithioesters, catalyzed by p-toluenesulfonic acid (PTSA) and copper iodide (CuI), to produce 2-substituted benzo[d]thiazole derivatives in good to excellent yields ranging from 65–92%. mdpi.com The key advantage of these one-pot procedures is the significant reduction in reaction time and the simplification of the experimental process. nih.govmdpi.com

The following table summarizes representative one-pot synthetic approaches for related thiazole derivatives.

Starting MaterialsCatalyst/ReagentsProduct TypeYieldReference
2-(2-benzylidene hydrazinyl)-4-methylthiazole, hydrazonoyl halides, piperidine (B6355638)-5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivativesHigh nih.gov
2-Chloro-quinoline-3-carbaldehydes, thiosemicarbazide, 8-benzyloxy-5-(2-bromo-acetyl)-1H-quinolin-2-oneAcetic acid8-Benzyloxy-5-{2-[N'-(2-chloro-quinolin-3-ylmethylene)-hydrazino]-thiazol-4-yl}-1H-quinolin-2-one75-93% isroset.org
2-Aminothiophenols, β-oxodithioestersPTSA, CuI2-Substituted benzo[d]thiazole derivatives65-92% mdpi.com

Solvent Optimization and Environmentally Conscious Methods

A significant trend in the synthesis of benzothiazole derivatives is the adoption of green chemistry principles to minimize environmental impact. This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

Water has been explored as a green solvent for the synthesis of thiazole derivatives. bepls.com For example, the reaction of 2-aminothiophenol with aromatic aldehydes has been successfully carried out using rice husk-derived chemically activated carbon (RHCAC) as a catalyst in an aqueous medium at room temperature, providing high yields in a short time. ekb.eg Polyethylene glycol (PEG-400) is another green solvent that has been used effectively. An environmentally friendly method for synthesizing 2-thio-substituted benzothiazoles involves using recyclable CuFe2O4 nanoparticles as a catalyst in PEG-400, which can be recovered and reused for several cycles without significant loss of activity. researchgate.net

Solvent-free reactions and the use of unconventional reaction media are also prominent. Low transition temperature mixtures (LTTMs), such as oxalic acid dihydrate:proline, have been employed as a green reaction medium for the synthesis of 2-substituted benzothiazoles. ekb.eg Furthermore, microwave-assisted synthesis and ultrasonic irradiation have been shown to be effective, often leading to shorter reaction times, higher yields, and cleaner reactions. bepls.commdpi.com

Optimization of Reaction Conditions and Yield

The optimization of reaction parameters such as temperature, catalyst, and reagent stoichiometry is crucial for maximizing the yield and purity of this compound and its derivatives.

A systematic approach to optimization often involves screening various catalysts. For the synthesis of 2-substituted benzothiazoles, catalysts like PTSA, CuI, and TiO2 nanoparticles have been investigated, with TiO2 NPs under daylight conditions yielding impressive results of 90–97% in as little as 5–27 minutes. mdpi.com Temperature is another critical factor. For instance, in the synthesis of 2-iminothiazolines, conducting the reaction at 100°C in the presence of 10% dioxane as a co-solvent resulted in a 90% yield in just 30 minutes, whereas increasing the temperature to 110°C did not improve the yield. researchgate.net

The choice of base and solvent system can also significantly influence the outcome. The synthesis of (2-(benzo[d]thiazol-2-ylmethoxy)-5-substitutedphenyl) (substitutedphenyl) methanones was achieved in satisfactory yields of 66–79% by reacting 2-(chloromethyl)-benzo[d]-thiazole with 2-hydroxysubstitutedaryl-(substitutedaryl)-methanones in dry tetrahydrofuran (B95107) with potassium carbonate. jyoungpharm.org

The following table illustrates the effect of reaction conditions on yield for the synthesis of a 2-iminothiazoline.

EntryCo-solvent (10%)Temperature (°C)Time (h)Yield (%)Reference
1Dioxane1000.590 researchgate.net
2Dioxane1100.590 researchgate.net
3Dioxane800.587 researchgate.net
4Acetonitrile800.582 researchgate.net

Derivatization Strategies of the Core Scaffold

Derivatization of the this compound core is a key strategy to modulate its physicochemical and pharmacological properties. This involves modifications at three primary sites: the benzothiazole ring, the morpholine ring, and through the introduction of linkers to create hybrid molecules.

Substitution on the Benzothiazole Ring

Modifications on the benzothiazole ring are commonly achieved by introducing various substituents onto the benzene portion of the scaffold. This can significantly influence the electronic properties and biological activity of the molecule. For example, derivatives such as 3-(7-Chloro-6-fluoro benzo[d]thiazol-2-yl)-2-(4-chlorophenyl)thiazolidin-4-one have been synthesized, demonstrating the feasibility of introducing halogen atoms at specific positions on the ring. The synthesis of a range of 2-aminobenzothiazoles with different substituents on the benzene ring further highlights the versatility of this approach. nih.gov These substitutions can range from simple alkyl or bromo groups to more complex functionalities. nih.gov

Modifications of the Morpholine Nitrogen and Ring

The morpholine moiety offers several opportunities for derivatization. The nitrogen atom can be readily functionalized, and the ring itself can be modified. For instance, the attachment of polar substituents to the morpholine nitrogen has been explored as a strategy to alter properties like pKa and logP. nih.gov The synthesis of benzimidazole-2-methyl-morpholine derivatives indicates that substitutions on the carbon atoms of the morpholine ring are also possible. google.com A common synthetic route to modify the morpholine nitrogen involves reacting the parent morpholine with reagents like ethyl chloroacetate to introduce new functional groups. uobaghdad.edu.iq Such modifications are crucial for fine-tuning the pharmacokinetic profile of the molecule. nih.gov

Linker Modifications and Hybrid Molecule Design

A powerful strategy for developing new therapeutic agents is the creation of hybrid molecules by connecting the this compound scaffold to other pharmacophores via a linker. This approach aims to combine the biological activities of both moieties or to target multiple biological pathways.

Various linkers, such as acetamide (B32628) and 2-sulfanylacetamide, have been employed to connect the benzothiazole core to other heterocyclic systems like thiazolidine-2,4-dione. nih.gov This strategy has been used to design potential VEGFR-2 inhibitors. nih.gov In other examples, an acetamide linker has been used to synthesize novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives and (R)–N–(benzo[d]thiazol–2–yl)–2–(1–phenyl–3,4–dihydroisoquinolin–2(1H)–yl)acetamides. researchgate.netnih.gov These hybrid molecules often exhibit interesting biological profiles, such as potential antidepressant and neuroprotective effects. nih.gov The design of these linked hybrids often relies on structure-based molecular modeling to optimize the binding to target proteins. nih.gov

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(Benzo[d]thiazol-2-yl)morpholine by providing detailed information about the hydrogen and carbon atomic nuclei.

¹H-NMR for Proton Environment Analysis

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shifts (δ) in the ¹H-NMR spectrum are indicative of the electronic environment of each proton.

For derivatives of this compound, the aromatic protons of the benzothiazole (B30560) ring typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. nih.gov The protons on the morpholine (B109124) ring are observed further upfield. Specifically, the methylene (B1212753) protons adjacent to the nitrogen atom (N-CH₂) of the morpholine ring in morpholine-based thiazole (B1198619) derivatives resonate as a triplet in the range of δ 3.13–3.73 ppm. nih.gov The chemical shifts can be influenced by the solvent used and the presence of substituents on either the benzothiazole or morpholine rings. For instance, in a related N-(benzo[d]thiazol-2-yl)acetamide derivative, the aromatic protons were observed between δ 7.49 and 8.57 ppm. researchgate.net

Table 1: Representative ¹H-NMR Spectral Data for this compound Analogues

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity Reference
Aromatic (Benzothiazole)7.0 - 8.5Multiplet nih.gov
Morpholine (N-CH₂)3.13 - 3.73Triplet nih.gov
Morpholine (O-CH₂)~3.7 - 3.8Triplet nih.gov

Note: The exact chemical shifts can vary based on the specific derivative and experimental conditions.

¹³C-NMR for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C-NMR) spectroscopy provides critical information about the carbon framework of this compound. The spectrum reveals the number of distinct carbon environments and their electronic nature.

In benzothiazole derivatives, the carbon atoms of the benzothiazole ring system typically resonate in the aromatic region of the ¹³C-NMR spectrum, generally between δ 110 and 155 ppm. For example, in a series of (2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(4-substitutedphenyl)methanones, the benzothiazole carbons were observed at chemical shifts including approximately 114, 121, 123, 125, 126, 135, and 152 ppm. jyoungpharm.org The carbon atom of the C=N bond within the thiazole ring is typically found further downfield. jyoungpharm.org

The carbon atoms of the morpholine ring appear in the upfield region of the spectrum. For a related (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione, the morpholine carbons were observed at approximately 50.19, 52.95, 65.94, and 66.62 ppm. nih.gov

Table 2: Representative ¹³C-NMR Spectral Data for this compound Analogues

Carbon Type Typical Chemical Shift (δ, ppm) Reference
Benzothiazole (Aromatic)110 - 155 jyoungpharm.org
Benzothiazole (C=N)>150 jyoungpharm.org
Morpholine (N-CH₂)~50 - 53 nih.gov
Morpholine (O-CH₂)~65 - 67 nih.gov

Note: The exact chemical shifts can vary based on the specific derivative and experimental conditions.

Two-Dimensional NMR Experiments for Connectivity

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons within the this compound structure.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the benzothiazole and morpholine rings.

HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular framework and confirming the attachment of the morpholine ring to the benzothiazole core. beilstein-journals.org

These 2D NMR techniques provide unambiguous evidence for the structural assignment of this compound. beilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

Key vibrational bands observed in the IR spectrum of benzothiazole derivatives include:

C-H stretching (Aromatic): Typically observed around 3050-3100 cm⁻¹. researchgate.netjyoungpharm.org

C=N stretching (Thiazole): A characteristic sharp peak usually appears in the region of 1550-1600 cm⁻¹. jyoungpharm.orgnih.gov

C=C stretching (Aromatic): These absorptions are generally found in the 1470-1590 cm⁻¹ range. researchgate.netjyoungpharm.org

C-O-C stretching (Morpholine): The ether linkage in the morpholine ring gives rise to a strong absorption band, typically around 1100-1120 cm⁻¹.

C-N stretching: The stretching vibration of the C-N bond is typically observed in the range of 1280-1382 cm⁻¹. researchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound and its Analogues

Functional Group Typical Wavenumber (cm⁻¹) Reference
Aromatic C-H Stretch3050 - 3100 researchgate.netjyoungpharm.org
C=N Stretch (Thiazole)1550 - 1600 jyoungpharm.orgnih.gov
Aromatic C=C Stretch1470 - 1590 researchgate.netjyoungpharm.org
C-O-C Stretch (Ether)~1100 - 1120
C-N Stretch1280 - 1382 researchgate.netresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insights into its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition.

The nominal molecular weight of this compound (C₁₁H₁₂N₂OS) is approximately 220 g/mol . In mass spectrometry, the molecule is often observed as the protonated molecular ion [M+H]⁺. For 4-(1,3-benzothiazol-2-yl)morpholine, the exact mass is 220.06703. massbank.eu HRMS analysis of related benzothiazole derivatives has shown excellent agreement between the calculated and found molecular masses, often with an error of less than 5 ppm, confirming the elemental formula. researchgate.netjyoungpharm.org The fragmentation pattern observed in the MS/MS spectrum can provide further structural confirmation by showing the loss of characteristic fragments, such as the morpholine unit. preprints.org

Table 4: Mass Spectrometry Data for this compound

Parameter Value Reference
Chemical FormulaC₁₁H₁₂N₂OS massbank.eu
Exact Mass220.06703 massbank.eu
Observed Ion (ESI+)[M+H]⁺ massbank.eu

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the crystalline state. While a specific SCXRD study for this compound was not found, analysis of closely related structures provides valuable insights.

For instance, the crystal structure of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione revealed that the morpholine ring adopts a chair conformation. nih.gov In other benzothiazole derivatives, the benzothiazole ring system is essentially planar. nih.gov An SCXRD study of this compound would definitively determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the crystal packing. nih.gov

Determination of Three-Dimensional Molecular Geometry

In related benzothiazole structures, the benzothiazole ring system itself is typically planar. nih.gov For example, in the crystal structure of 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one, the r.m.s. deviation for the benzothiazole system is a mere 0.012 Å. nih.gov The morpholine ring in morpholine-containing compounds generally adopts a stable chair conformation.

Table 1: Expected Geometric Parameters for this compound based on Related Structures

ParameterExpected Value/ConformationRationale from Related Compounds
Benzothiazole RingEssentially PlanarCommon feature in crystallographically determined benzothiazole derivatives. nih.gov
Morpholine RingChair ConformationThe most stable conformation for the morpholine ring.
C-S bond (thiazole)~1.75 ÅBased on average values from the Cambridge Structural Database for related compounds. nih.gov
C=N bond (thiazole)~1.29 ÅBased on average values from the Cambridge Structural Database for related compounds. nih.gov
Inter-ring Dihedral AngleNon-planarSignificant dihedral angles are observed in various substituted benzothiazole structures. nih.govnih.gov

Analysis of Supramolecular Interactions and Crystal Packing

The crystal packing and supramolecular assembly of this compound would be governed by a variety of non-covalent interactions. Although a specific study on this compound is unavailable, analysis of similar benzothiazole derivatives allows for the prediction of likely interactions.

Hydrogen bonds are expected to play a significant role. The morpholine ring contains a secondary amine (N-H) group, which can act as a hydrogen bond donor. The nitrogen atom of the benzothiazole ring and the oxygen atom of the morpholine ring can act as hydrogen bond acceptors. Therefore, intermolecular N-H···N (thiazole) or N-H···O (morpholine) hydrogen bonds are highly probable, potentially leading to the formation of dimers, chains, or more complex networks. nih.gov Studies on N-(benzo[d]thiazolyl) amides show the formation of extensive networks through combinations of N—H⋯N and C—H⋯O hydrogen bonds. nih.gov For example, N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide molecules are connected into ribbons by N—H⋯O=C and N—H⋯N(thiazole) hydrogen bonds. nih.gov

Table 2: Potential Supramolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorPotential Motif
Hydrogen BondMorpholine N-HBenzothiazole NDimer, Chain
Hydrogen BondMorpholine N-HMorpholine OChain, Sheet
C-H···π InteractionAromatic/Aliphatic C-HBenzothiazole Ring3D Network
π-π StackingBenzothiazole RingBenzothiazole RingColumnar Stacks

Polymorphism and Solid-State Characteristics

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physicochemical properties. While no specific studies on the polymorphism of this compound are documented in the provided results, it is a common phenomenon among organic molecules, particularly those containing functional groups capable of forming various hydrogen bonding patterns.

The potential for different arrangements of hydrogen bonds and π-π stacking interactions in this compound suggests that polymorphism is a distinct possibility. The existence of different conformers (e.g., different chair or twist-boat conformations of the morpholine ring in the solid state) or different packing motifs could lead to multiple polymorphic forms. The solid-state form can be influenced by crystallization conditions such as the solvent used, temperature, and rate of cooling. nih.gov The characterization of any potential polymorphs would be crucial for understanding the material's properties.

Chromatographic Purity Assessment (e.g., TLC, LC-MS)

Assessing the purity of this compound is essential for its characterization and use. Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are standard techniques for this purpose.

Thin-Layer Chromatography (TLC): TLC is a common method for monitoring the progress of a reaction and assessing the purity of the product. mdpi.comnih.gov For benzothiazole derivatives, silica (B1680970) gel plates (e.g., silica gel 60 F254) are often used as the stationary phase. mdpi.comnih.gov A mobile phase, typically a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate, is chosen to achieve good separation. nih.gov The compound's spot is visualized under UV light. The retention factor (Rf) value is dependent on the specific mobile phase composition.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. This method is widely used for the analysis of benzothiazole and benzodiazepine (B76468) derivatives. nih.govnih.gov

For a compound like this compound, a reverse-phase LC method would typically be employed, using a C18 column. The mobile phase would likely consist of a gradient mixture of an aqueous solution (often containing a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov

The mass spectrometer, often a tandem mass spectrometer (MS/MS), provides mass information that confirms the identity of the compound and any impurities. nih.gov For this compound (C₁₁H₁₂N₂OS), the expected molecular weight is approximately 220.29 g/mol . bldpharm.commoldb.com Electrospray ionization (ESI) in positive mode would be expected to show a prominent ion at m/z [M+H]⁺ corresponding to the protonated molecule.

Table 3: Summary of Chromatographic Methods for Purity Assessment

TechniqueTypical Stationary PhaseTypical Mobile PhaseDetection MethodExpected Result for this compound
TLCSilica Gel 60 F254n-Hexane:Ethyl AcetateUV VisualizationSingle spot indicating purity.
LC-MSC18 Reverse-Phase ColumnAcetonitrile/Methanol and Water with Formic Acid/Ammonium FormateESI-MS/MSSingle sharp peak in the chromatogram with a corresponding mass spectrum showing [M+H]⁺ at m/z ~221.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically for the compound This compound are not publicly available. While numerous studies conduct quantum chemical calculations on the broader classes of benzothiazole and morpholine derivatives, these analyses are specific to the exact molecular structures studied and the data cannot be extrapolated to this compound.

General methodologies for these types of computational studies are well-established in the field of chemistry. For instance, research on related benzothiazole compounds frequently employs Density Functional Theory (DFT) to explore molecular properties. scirp.orgresearchgate.netnih.gov These studies typically involve:

Ground State Geometry Optimization: Calculating the most stable three-dimensional arrangement of the atoms.

Electronic Structure Analysis: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic transitions and reactivity of a molecule. scirp.orgnih.gov

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution to predict sites for electrophilic and nucleophilic attack. scirp.orgnih.gov

Natural Bond Orbital (NBO) Analysis: Investigating intramolecular charge transfer and hyperconjugative interactions. scirp.orgsid.ir

Time-Dependent DFT (TD-DFT): Calculating the properties of electronically excited states to predict UV-Vis absorption spectra. scirp.orgespublisher.com

However, without specific research focused on this compound, it is not possible to provide the scientifically accurate data and detailed findings, including data tables, for the requested outline. The synthesis and basic characterization of various benzothiazole derivatives are described in the literature, but this does not extend to the in-depth computational analysis required. mdpi.comnih.govresearchgate.net

Therefore, the specific information required to generate a thorough and scientifically accurate article solely on the computational chemistry of this compound is not present in the available search results.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies

Excited State Calculations (e.g., TD-DFT)

Excited State Intramolecular Proton Transfer (ESIPT) Mechanism

The Excited State Intramolecular Proton Transfer (ESIPT) is a well-documented photochemical process responsible for the large Stokes shift observed in many fluorescent molecules. This mechanism requires a specific molecular topology: a proton-donating group (like a hydroxyl -OH or amino -NH₂) located in proximity to a proton-accepting atom within the same molecule, often forming an intramolecular hydrogen bond. researchgate.net

The classic example within this family is 2-(2′-hydroxyphenyl)benzothiazole (HBT), which has been studied extensively. researchgate.net Upon photoexcitation, the acidity of the hydroxyl proton donor and the basicity of the thiazole (B1198619) nitrogen acceptor increase, facilitating an ultrafast transfer of the proton from the enol* form to create an excited keto* tautomer. This keto* form is responsible for the characteristic red-shifted fluorescence.

However, for 2-(Benzo[d]thiazol-2-yl)morpholine , the ESIPT mechanism is not expected to occur. The molecule lacks the requisite acidic proton-donating group (like a hydroxyl or primary/secondary amino group) ortho to the point of attachment to the benzothiazole (B30560) ring. The morpholine (B109124) ring is connected via its nitrogen atom, which is not a proton donor in this context. Therefore, the primary de-excitation pathway for this compound would be through standard fluorescence from the initially excited state, without the formation of an ESIPT-generated tautomer.

Molecular Modeling and Simulation

Molecular modeling and simulation are essential tools for exploring the three-dimensional structure and dynamics of molecules.

Conformational Analysis and Tautomeric Equilibria

The conformational landscape of this compound is defined by the flexibility of the morpholine ring and the rotation around the single bond connecting it to the benzothiazole system.

Tautomerism, aside from the ESIPT variety, is not a prominent feature for this specific molecule under normal conditions. The aromatic benzothiazole core is stable, and the morpholine ring is saturated, limiting the possibilities for prototropic shifts that would lead to stable tautomers.

Solvent Effects on Molecular Behavior and Reactivity

The polarity of the solvent can significantly influence the photophysical properties and conformational equilibrium of molecules. For benzothiazole derivatives, solvatochromism—a change in absorption or emission color with solvent polarity—is a known phenomenon. This effect arises from differential stabilization of the ground and excited states by the solvent. More polar solvents tend to stabilize more polar excited states, often leading to a red shift in the fluorescence spectrum.

Theoretical studies on related benzothiazole derivatives confirm that solvent polarity can impact hydrogen bond strength in the excited state and influence the energy profile of photochemical processes. acs.org Although this compound does not undergo ESIPT, its excited state may possess a different dipole moment than its ground state, making its fluorescence spectrum sensitive to the solvent environment.

Reaction Coordinate Analysis and Transition State Theory

Reaction coordinate analysis is a computational method used to map the energy profile of a chemical process, such as a conformational change or a chemical reaction. This involves identifying the minimum energy path between reactants and products and locating the transition state—the point of maximum energy along this path.

For this compound, this analysis could be applied to study the rotation around the C-N bond connecting the two ring systems. By calculating the energy as a function of the dihedral angle, one could determine the rotational energy barrier and the relative populations of different conformers. While specific studies on this molecule are absent, research on other benzothiazole systems has used these methods to understand isomerization and other dynamic processes.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to observe the time-dependent behavior of a molecular system. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to study conformational changes, solvent interactions, and other dynamic events over time.

MD simulations have been employed to study various benzothiazole derivatives, often in the context of their interactions with biological macromolecules like enzymes or amyloid fibrils. acs.orgnih.govnih.gov For example, simulations can elucidate the binding mode and stability of a benzothiazole-based inhibitor within the active site of a protein. nih.gov In the absence of such a biological target, MD simulations of this compound in different solvents could be used to explore its conformational dynamics, the stability of its different conformers, and the organization of solvent molecules around the solute.

Table 2: Mentioned Chemical Compounds

Compound Name Structure
This compound C₁₁H₁₂N₂OS
2-(2′-hydroxyphenyl)benzothiazole (HBT) C₁₃H₉NOS

Structure-Based Computational Approaches

Structure-based drug design relies on the three-dimensional structure of a biological target to design and optimize ligands. For a molecule like this compound, these methods can predict how it might interact with various enzymes or receptors, guiding further experimental work.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. For derivatives containing the benzothiazole and morpholine moieties, docking studies have been instrumental in elucidating potential mechanisms of action.

Research on morpholine-derived thiazoles has identified them as inhibitors of bovine carbonic anhydrase II (CA-II), an enzyme relevant to conditions like glaucoma. nih.gov Molecular docking of these compounds into the CA-II active site revealed that the molecules' affinity is influenced by specific interactions. nih.gov For instance, in a series of morpholine-based thiazole derivatives, docking scores ranged from -6.102 to -3.426 kcal/mol, indicating variable but generally favorable binding energies. nih.gov Similarly, extensive docking studies on various benzothiazole derivatives have been performed against targets like GABA-aminotransferase (GABA-AT) for anticonvulsant activity and p56lck for anti-inflammatory and antitumor potential. researchgate.netbiointerfaceresearch.comwjarr.com In these studies, the benzothiazole core typically engages in hydrophobic or pi-stacking interactions within the binding pocket, while polar appendages, analogous to the morpholine ring, form crucial hydrogen bonds with key amino acid residues. researchgate.netbiointerfaceresearch.com For example, docking of designed benzothiazole derivatives against GABA-AT showed some compounds formed five to seven hydrogen bonds, a significant increase compared to standard drugs like phenytoin. researchgate.netwjarr.com

Given these findings, a docking simulation of this compound would likely show the benzothiazole ring occupying a hydrophobic pocket of a target protein, while the nitrogen and oxygen atoms of the morpholine ring act as hydrogen bond acceptors, anchoring the molecule to the active site.

Table 1: Molecular Docking Scores of Designed Benzothiazole Derivatives against GABA-AT (PDB: 1OHV)

This table presents data for related benzothiazole derivatives, illustrating the range of binding affinities observed in computational studies.

Compound IDMolDock ScoreRerank Score
SDZ3-111.45-84.32
SDZ4-121.56-93.17
SDZ13-104.23-79.55
SDZ16-110.87-85.61
Phenytoin (Standard)-73.63-64.21
Carbamazepine (Standard)-62.45-55.89

Data sourced from a study on designed benzothiazole derivatives as potential anticonvulsant agents. wjarr.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. Both the morpholine and benzothiazole moieties are considered "privileged pharmacophores" due to their frequent appearance in potent, selective, and metabolically stable drugs. nih.govthaiscience.info

The morpholine ring is valued for its ability to improve pharmacokinetic properties and act as a hydrogen bond acceptor. nih.govacs.org In pharmacophore models for CNS-active agents, it often serves as a scaffold to correctly position other functional groups. acs.org For benzothiazole derivatives, pharmacophore models have been successfully developed to identify potent inhibitors of enzymes like p56lck, a tyrosine kinase involved in immune responses. thaiscience.inforesearchgate.net A representative model for p56lck inhibitors identified key features including two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic site, and two aromatic rings (AADHRR). researchgate.net Such a model could be used as a 3D query to screen large databases for new compounds, a process known as virtual screening, to find novel hits that contain the this compound scaffold or similar structures.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, or "descriptors."

A detailed QSAR study was conducted on a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholin-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives to understand their antioxidant potential. pensoft.netresearchgate.net The analysis revealed that properties like polarization, dipole moment, and lipophilicity, as well as the molecule's size and branching, had the most significant effects on activity. pensoft.netresearchgate.net Specifically, the models indicated that antioxidant activity increased as the molecules became more hydrophilic and had smaller volumes and surface areas. pensoft.netresearchgate.netresearchgate.net The statistical robustness of a QSAR model is critical. For instance, a good model will have a high squared correlation coefficient (r²) for the training set and a high leave-one-out cross-validation coefficient (q² or xr²), indicating its predictive power. pensoft.net These studies provide a theoretical basis for designing new, more potent analogs by modifying the structure to optimize these key descriptors.

Table 2: Key Findings from QSAR Analysis of Morpholine-Thiazole Derivatives

This table summarizes the influence of various molecular descriptors on the antioxidant activity of related compounds.

Descriptor TypeInfluence on Antioxidant ActivityFavorable Trend
Physicochemical Lipophilicity (LogP)Decrease
PolarisationDecrease
Dipole MomentIncrease
Topological Molecular VolumeDecrease
Molecular Surface AreaDecrease
Electronic Energy of Highest Occupied Molecular Orbital (HOMO)Decrease
Energy of Lowest Unoccupied Molecular Orbital (LUMO)Increase

Data interpreted from a QSAR study on morpholine-thiazole derivatives. pensoft.netresearchgate.net

Cheminformatics Analysis and Scaffold Hopping

Cheminformatics involves the use of computational tools to analyze and organize chemical data. The benzothiazole moiety is recognized as a versatile and privileged scaffold in drug discovery, with derivatives showing a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govnih.gov

Cheminformatics platforms can be used to analyze large libraries of compounds containing the this compound core. This allows for the identification of structure-activity relationships across diverse biological targets. Furthermore, this scaffold can be used as a starting point for "scaffold hopping," a computational strategy where the core structure is replaced by a functionally equivalent but structurally novel scaffold. researchgate.net For example, the morpholine ring could be replaced with other cyclic amines or bioisosteres to explore new chemical space, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic profiles while retaining the key binding interactions of the original benzothiazole portion.

Predictive ADMET Studies (in silico)

Before a compound can become a drug, it must have suitable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction uses computational models to estimate these properties early in the drug discovery process, reducing the time and cost associated with failed candidates. nih.gov

For analogs of this compound, these predictions are crucial. The morpholine ring is often added to molecules specifically to improve their ADMET profiles, particularly aqueous solubility and metabolic stability. nih.gov In silico studies on thiazole-based Schiff base derivatives, for example, have validated their potential for oral bioavailability based on Lipinski's rule of five and other ADME parameters. nih.gov Predictive models can assess properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are responsible for most drug metabolism. For a series of benzothiazolopyrimidine-thiazole conjugates, in silico analysis suggested that one derivative had moderate lipophilicity (LogP = 1.45) and good GI absorption, making it a promising candidate for peripheral applications. nih.gov

Table 3: Sample In Silico ADMET Predictions for a Thiazole Schiff Base Derivative (Compound 2d)

This table shows representative predicted ADMET properties for a related compound, illustrating the output of such computational models.

PropertyPredictionAssessment
Molecular Weight413.48 g/mol Compliant (Lipinski's Rule)
LogP (Lipophilicity)3.98Compliant (Lipinski's Rule)
H-bond Donors2Compliant (Lipinski's Rule)
H-bond Acceptors6Compliant (Lipinski's Rule)
Water SolubilityGoodFavorable
GI AbsorptionHighFavorable
BBB PermeantNoLow CNS side effects
CYP2D6 InhibitorNoLow risk of drug-drug interaction
hERG I InhibitorNoLow risk of cardiotoxicity

Data sourced from a study on thiazole Schiff base derivatives. nih.gov

Computational Toxicology Predictive Models

A critical component of ADMET analysis is predicting potential toxicity. Computational toxicology models use a compound's structure to estimate its likelihood of causing adverse effects such as mutagenicity, tumorigenicity, or irritation. acs.org These models often work by identifying toxicophores—specific chemical fragments known to be associated with toxicity. mdpi.com

Benzothiazoles as a class are xenobiotic compounds that are monitored for environmental and health impacts. acs.org In silico toxicity prediction for new benzothiazole derivatives is therefore a standard step in their development. For example, the Osiris Property Explorer is a tool that predicts toxicity risks based on structural fragments. In a study of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides, this tool was used to screen for mutagenic, tumorigenic, and irritant effects. The results indicated that the majority of the synthesized compounds were predicted to be safe, with low risks in these categories, supporting their potential as drug candidates. mdpi.com Such an analysis for this compound would be essential to flag any potential liabilities early in its evaluation.

Mechanistic Studies of Biological Interactions in Vitro & in Silico Focus

Enzyme Inhibition Mechanisms

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, existing as two primary isoforms COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammatory processes, making it a prime therapeutic target. nih.gov

Although specific studies on the direct inhibition of COX enzymes by 2-(Benzo[d]thiazol-2-yl)morpholine are not prominent in the reviewed literature, research on related benzo[d]thiazole analogs demonstrates their potential as selective COX-2 inhibitors. nih.gov For instance, a series of benzo[d]thiazole derivatives were synthesized and evaluated for their COX inhibitory activity. nih.gov Certain analogs, particularly those featuring a benzyloxy moiety with fluorine substitutions, showed high selectivity and potency against COX-2. nih.gov One such analog, with a meta-fluorine substitution on the phenyl ring, exhibited an IC50 value of 0.28 µM and a selectivity index (SI) of 18.6 for COX-2, which is comparable to the widely used COX-2 inhibitor, celecoxib (B62257) (IC50 = 0.27 µM, SI = 19.7). nih.gov The development of hybrid molecules incorporating the benzothiazole (B30560) scaffold is also an active area of research to create multi-target anti-inflammatory agents. nih.gov

Table 1: COX-2 Inhibition by Selected Benzo[d]thiazole Analogs

Compound Description IC50 (µM) for COX-2 Selectivity Index (SI)
Benzo[d]thiazole Analog (4a) Benzyloxy analog with meta-fluorine 0.28 18.6
Celecoxib (Reference) Standard COX-2 Inhibitor 0.27 19.7

Data sourced from He et al. as cited in nih.gov

Modulation of Monoamine Oxidase (MAO-B) and Butyrylcholinesterase (BuChE) Activity

Monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BuChE) are critical enzyme targets in the management of neurodegenerative diseases. MAO-B is responsible for the degradation of dopamine, while BuChE plays a role in acetylcholine (B1216132) hydrolysis. While direct enzymatic assays for this compound are not detailed in the available literature, related benzothiazole derivatives have shown significant inhibitory potential.

For example, a study on a new benzothiazole-benzylamine hybrid compound, 2-((5-chlorobenzothiazol-2-yl)thio)-N-(4-fluorophenyl)-N-(3-nitrobenzyl)acetamide, reported a significant inhibitory concentration (IC50) of 2.95 µM against MAO-B. nih.gov The design of such inhibitors often leverages the benzylamine (B48309) group, which is known to have strong interactions within the active site of the MAO-B enzyme. nih.gov Furthermore, the thiazolylhydrazone ring, another related structure, is frequently employed as a pharmacophore for MAO inhibitors. nih.gov These findings underscore the potential of the benzothiazole scaffold in developing selective MAO-B inhibitors, though specific data on the morpholine (B109124) derivative remains to be elucidated.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and amino acids. rjpbr.com Its inhibition disrupts DNA synthesis, leading to cell death, which makes it a key target for antimicrobial and anticancer agents. rjpbr.comnih.gov

The benzothiazole scaffold has been successfully incorporated into potent DHFR inhibitors. A study focused on novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides reported that some of these derivatives showed more effective DHFR inhibition than the standard antibiotic trimethoprim (B1683648). nih.gov In silico studies within this research indicated that the benzothiazole core plays a crucial role in the binding interaction with the enzyme's active site. nih.gov Similarly, other research has explored thiazole (B1198619) moieties linked to a morpholine-sulphonamide structure as dual inhibitors of DHFR and DNA gyrase, with one compound showing a potent IC50 of 0.521 µg/mL against DHFR. rsc.org These studies highlight the utility of the benzothiazole and related thiazole-morpholine scaffolds in designing effective DHFR inhibitors.

Table 2: DHFR Inhibition by Benzothiazole and Thiazole Analogs

Compound Class Key Finding
2-(Benzo[d]thiazol-2-yl)-N-arylacetamides Several derivatives showed higher potency than the standard drug trimethoprim in DHFR inhibition assays. nih.gov

| Morpholine-sulphonamide linked thiazoles | A lead compound demonstrated an IC50 value of 0.521 µg/mL against DHFR. rsc.org |

Casein Kinase 1 (CK1) and Amyloid-Beta Binding Alcohol Dehydrogenase (ABAD) Enzyme Inhibition

Deregulation of Casein Kinase 1 (CK1), a serine/threonine kinase, and Amyloid-Beta Binding Alcohol Dehydrogenase (ABAD) are implicated in the pathology of neurodegenerative disorders like Alzheimer's disease. nih.gov Research has identified compounds with a benzothiazole core as promising dual inhibitors of both enzymes. nih.gov

Specifically, a series of 1-(benzo[d]thiazol-2-yl)-3-phenylureas, originally designed as ABAD inhibitors, were evaluated for their activity against CK1 due to their structural similarity to known N-(benzo[d]thiazol-2-yl)-2-phenylacetamide CK1 inhibitors. nih.gov This investigation revealed that several of the benzothiazolylphenylurea compounds were submicromolar inhibitors of CK1. nih.gov Notably, two compounds from the series were found to inhibit both ABAD and CK1, presenting a potential dual-action therapeutic strategy for Alzheimer's disease by targeting two distinct pathological pathways simultaneously. nih.gov

Histone Demethylase (JMJD3) Inhibition

Histone demethylases are epigenetic regulators that remove methyl groups from histones, influencing gene expression. The Jumonji domain-containing 3 (JMJD3), also known as KDM6B, specifically demethylates trimethylated histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive mark. nih.gov Upregulation of JMJD3 is linked to inflammatory conditions and certain cancers. nih.gov

Currently, there is a lack of specific research in the reviewed literature detailing the inhibition of JMJD3 by this compound. The development of JMJD3 inhibitors has largely focused on other chemical scaffolds. A well-known example is GSK-J1, a small molecule inhibitor that has been shown to effectively downregulate JMJD3 expression and increase H3K27me3 levels, thereby suppressing inflammatory gene transcription in various models. nih.gov Other research has identified inhibitors based on 2,4-pyridinedicarboxylic acid (2,4-PDCA) nih.gov and curcumin (B1669340) analogs researchgate.net that target the broader family of JMJD enzymes. While the benzothiazole-morpholine structure has not been highlighted in this context, the search for novel and selective JMJD3 inhibitors remains an active area of drug discovery. mdpi.com

Tyrosine Kinase Inhibition (e.g., ABL)

Tyrosine kinases are crucial enzymes in cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The ABL kinase, particularly in its fused form BCR-ABL, is a critical driver in chronic myeloid leukemia (CML). nih.gov

The benzothiazole scaffold has emerged as a promising core for the development of novel tyrosine kinase inhibitors. In one study, structure-based virtual screening led to the identification of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as new BCR-ABL1 inhibitors. nih.gov The most potent compound from this series demonstrated an IC50 value of 0.98 µM against the K562 cancer cell line, which expresses BCR-ABL, and was shown to inhibit the kinase's downstream signaling. nih.gov Another study reported on benzothiazole derivatives as inhibitors of Ataxia telangiectasia and Rad3-related (ATR) kinase, another important target in cancer therapy. nih.gov These findings indicate that the benzothiazole moiety is a versatile scaffold for designing inhibitors that can target the ATP-binding site or other allosteric sites of various protein kinases.

Table 3: Activity of a Benzothiazole Derivative against BCR-ABL

Compound Description Activity
Compound 10m N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivative IC50 = 0.98 µM (K562 cells)

Data sourced from nih.gov

Interaction with Cellular and Molecular Targets

The biological activity of this compound and related benzothiazole-containing structures stems from their ability to interact with a range of cellular and molecular targets. These interactions are fundamental to their observed effects on cellular processes.

DNA Binding and Interaction Analysis

The benzothiazole scaffold is a key structural motif that facilitates interaction with DNA. Molecular docking studies on benzo[d]thiazol-2-amine derivatives have explored their potential to bind to DNA. These computational analyses focus on understanding the binding affinity and modes of interaction, such as hydrogen bonding and hydrophobic interactions within the DNA grooves. nih.gov For instance, derivatives of benzo[d]thiazol-2-amine have been evaluated for their binding energies and conformational poses when interacting with the Human Epidermal growth factor Receptor (HER) enzyme and DNA. nih.gov

Further computational studies on related heterocyclic compounds, such as 2-(2'-hydroxyphenyl)-benzoxazoles, provide insights into the mechanisms of DNA interaction. researchgate.net These analyses, using molecular docking and molecular dynamics simulations with B-DNA, show that stable interactions can occur with minimal distortion of the DNA structure. researchgate.net The primary modes of interaction observed are intercalation and minor groove binding. researchgate.net In docking analyses, derivatives with specific substitutions, such as an amino group on the phenolic ring and a nitro group on the benzoxazolic ring, showed the most favorable interaction energies with DNA. researchgate.net These findings suggest that the core heterocyclic structure is a viable scaffold for DNA-targeting agents.

Estrogen Receptor (ER) Binding and Modulation

Benzothiazole derivatives have been investigated for their ability to interact with and modulate estrogen receptors (ER), which are crucial in the progression of certain cancers like breast cancer. nih.gov The MCF-7 breast cancer cell line, which has high expression levels of ER, is a common model for these studies. nih.gov

Docking studies on diaryl benzo[d]imidazo[2,1-b]thiazole derivatives, which share a core thiazole structure, indicate that these compounds can bind to the active site of the estrogen receptor alpha (ERα). nih.gov The interaction is often stabilized by key molecular bonds. For example, the nitrogen atom of an aminoethoxy side chain, a common feature in selective estrogen receptor modulators (SERMs), can form a critical hydrogen bond with the amino acid residue Aspartate-351 in the ER active site. nih.gov This interaction is believed to prevent the conformational changes required for receptor activation. nih.gov Additionally, π-π stacking interactions between the compound's phenoxy ring and the Phenylalanine-404 residue can further stabilize the binding. nih.gov The cytotoxic effects of these compounds on ER-positive cells are hypothesized to be a direct result of this ER inhibition. nih.gov

Mechanism of Cellular Growth Modulation (In Vitro Cytotoxicity Pathways, e.g., Apoptosis Induction)

A primary mechanism by which benzothiazole derivatives modulate cellular growth is through the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies on various cancer cell lines have shown that these compounds can trigger apoptosis through intrinsic and extrinsic pathways.

One key pathway affected is the PI3K/AKT signaling pathway, which is often overactive in cancer and promotes cell survival. nih.gov The novel benzothiazole derivative PB11 has been shown to suppress this pathway, leading to apoptosis. nih.gov Treatment with this compound resulted in a time-dependent increase in the activity of caspase-9, a key initiator of the intrinsic apoptotic pathway, while the activity of caspase-8, associated with the extrinsic pathway, remained unaffected. nih.gov

Other 2-substituted benzothiazole derivatives have been found to induce apoptosis in breast cancer cells by downregulating the Epidermal Growth Factor Receptor (EGFR) and subsequently modulating major signaling pathways it controls, including the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways. nih.gov The pro-apoptotic effects of these compounds are evidenced by several cellular changes:

Disruption of the mitochondrial membrane potential. nih.gov

Cell cycle arrest, particularly in the sub-G1 phase. nih.gov

An increase in the transcription of the pro-apoptotic gene Bax. nih.gov

The table below summarizes the findings on apoptosis induction by benzothiazole derivatives in different cancer cell lines.

Compound ClassCell Line(s)Key Pathway ModulatedObserved Effects
Novel Benzothiazole (PB11)Human Cancer CellsPI3K/AKT Signaling Pathway nih.govIncreased caspase-9 activity, induction of intrinsic apoptosis. nih.gov
2-Substituted BenzothiazolesMCF-7, MDA-MB-231 (Breast Cancer)EGFR, JAK/STAT, ERK/MAPK, PI3K/Akt/mTOR nih.govDecreased cell motility, cell cycle arrest, increased Bax expression. nih.gov
Benzopyran DerivativesEndometrial Adenocarcinoma CellsEstrogen Receptor Signaling, Akt Activation nih.govIncreased Bax/Bcl2 ratio, cleavage of caspase-9, -3, and PARP. nih.gov

Receptor Binding Mechanisms (e.g., Acetylcholinesterase Active Site Gorge)

Derivatives of this compound are recognized for their potential as acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy for Alzheimer's disease. nih.govnih.gov The AChE enzyme features a deep and narrow active site gorge, and effective inhibitors often bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) at its entrance. nih.gov

Molecular docking studies have elucidated the binding modes of various benzothiazole derivatives within this gorge. nih.govnih.gov The benzothiazole scaffold itself can engage in π–π stacking interactions with aromatic residues like Tryptophan (Trp279) at the PAS. nih.gov This interaction contributes to the selectivity of these compounds for AChE over the related enzyme butyrylcholinesterase (BuChE), as the peripheral site in BuChE lacks these aromatic residues. nih.gov

More complex derivatives show interactions deeper within the gorge. For example, a 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivative was shown to form π–π interactions with Trp286 near the PAS and Trp86 in the CAS. nih.gov Furthermore, specific functional groups can form hydrogen bonds with key amino acid residues such as Ser293 and Phe295, anchoring the molecule within the active site. nih.gov Kinetic studies have indicated a competitive inhibition pattern for some of these derivatives, confirming their direct interaction with the enzyme's active site. nih.gov

Biochemical Pathway Modulation (e.g., Inflammatory Response Pathways)

Beyond direct enzyme inhibition, benzothiazole compounds can modulate broader biochemical pathways, including those involved in cellular signaling and inflammation. As noted previously, 2-substituted benzothiazoles have been shown to significantly downregulate key signaling pathways that are often implicated in inflammatory responses and cancer progression. nih.gov

In studies using breast cancer cell lines, these compounds decreased the expression of critical proteins in the following pathways:

JAK/STAT Pathway: A crucial signaling cascade for numerous cytokines and growth factors.

ERK/MAPK Pathway: A central pathway that regulates cell proliferation, differentiation, and survival.

PI3K/Akt/mTOR Pathway: A vital intracellular signaling pathway that governs cell cycle and survival. nih.gov

The modulation of these pathways highlights the potential for benzothiazole derivatives to act as multi-targeted agents, influencing complex cellular processes beyond a single receptor or enzyme. nih.govnih.gov

Structure-Activity Relationship (SAR) Elucidation

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of benzothiazole-based compounds. Research has identified key structural features that influence their biological activity against various targets.

For inhibitors of acetylcholinesterase, the nature of the substituent on the core benzothiazole structure is critical. In a series of (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles, the substituent at the 3-position of the acrylonitrile (B1666552) moiety significantly influenced AChE inhibitory activity. nih.gov Similarly, for benzothiazine-thiadiazole hybrids, the presence of an aromatic ring on the thiadiazole portion was found to be essential for potent AChE inhibition, likely due to π–π interactions with Trp86 in the catalytic active site of the enzyme. nih.gov

In the context of sigma receptor ligands, SAR studies of benzo[d]thiazol-2(3H)one derivatives have shown that:

Linker Chain Length: The length of the chain connecting the benzothiazole core to another hydrophobic region is important for subtype selectivity (σ-1 vs. σ-2 receptors). nih.gov

Aryl Substitution: The pattern of substitution on the aromatic rings influences selectivity. nih.gov

These studies collectively demonstrate that systematic modification of the peripheral groups attached to the core benzothiazole scaffold allows for the fine-tuning of biological activity and target selectivity.

Impact of Substituent Patterns on Activity

The substitution pattern on both the benzothiazole and morpholine rings plays a pivotal role in modulating the biological activity of this class of compounds. Research on related morpholine-based thiazole derivatives as inhibitors of bovine carbonic anhydrase II (CA-II) provides valuable structure-activity relationship (SAR) insights.

The introduction of substituents on an N-aryl ring attached to the thiazole core significantly influences inhibitory potency. For instance, a 4-para-nitrophenyl substitution leads to a more potent series of compounds compared to unsubstituted phenyl derivatives. subharti.org The electron-withdrawing nature of the nitro group can affect the molecule's pKa, increasing its hydrophobicity and lipophilicity, which in turn facilitates better interaction with the CA-II channel. nih.gov The steric bulk of the nitro group can also influence the binding orientation within the active site, potentially leading to more targeted and effective inhibition. nih.gov

Conversely, the presence of a 4-para-chlorophenyl group on analogous structures has been shown to result in the least inhibitory activity. subharti.org However, the substitution with a larger halogen, such as bromine, can enhance the activity, as seen with a 4-para-bromophenyl derivative that exhibited good potency. subharti.org Direct attachment of a small benzene (B151609) ring to the nitrogen of the thiazole has also been associated with higher inhibitory activity against bovine CA-II. nih.gov

These findings highlight the delicate balance of electronic and steric factors in determining the biological activity of this scaffold.

Table 1: Impact of Substituent Patterns on CA-II Inhibitory Activity of Morpholine-Based Thiazole Analogs

Substituent on 4-Phenyl Ring IC₅₀ Range (µM) Relative Potency
Unsubstituted 24–46 Moderate
para-Nitro 14–20 High
para-Chloro 31–59 Low

Bioisosteric Replacements and Their Effects

Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. nih.gov In the context of this compound, bioisosteric modifications of both the morpholine and benzothiazole moieties can lead to significant changes in activity and selectivity.

One common bioisosteric replacement for the morpholine ring is the thiomorpholine (B91149) ring. In a series of 2-(piperidin-3-yl)-1H-benzimidazoles, the incorporation of a morpholine or thiomorpholine ring in place of the piperidine (B6355638) was explored to reduce pKa and/or logP. nih.gov This strategy led to compounds with improved selectivity and CNS profiles, highlighting the utility of replacing the piperidine with these heteroatom-containing rings. nih.gov

For the benzothiazole core, various isosteric replacements can be considered to modulate activity and overcome potential liabilities. For example, in a series of Cathepsin K inhibitors, the benzothiazole group was replaced with other moieties to mitigate hERG ion channel inhibition. subharti.org While specific examples directly pertaining to the this compound scaffold are limited, the principles of bioisosterism suggest that replacing the benzothiazole with other bicyclic heteroaromatics like benzimidazole (B57391), indazole, or quinoline (B57606) could be a viable strategy to alter the compound's properties while maintaining key binding interactions. The benzimidazole scaffold, in particular, is a well-known bioisostere of purine (B94841) nucleosides and is frequently used in the development of various therapeutic agents. nih.gov

Conformational Factors Influencing Binding

The three-dimensional conformation of this compound and its derivatives is a critical determinant of their binding affinity to biological targets. The morpholine ring typically adopts a chair conformation, which is energetically favorable. nih.gov Molecular docking and dynamics simulations of related morpholine-derived thiazoles have been used to understand the orientation and conformational changes of these compounds within the active site of enzymes like carbonic anhydrase. nih.gov

These in silico studies reveal that the morpholine and thiazole moieties can interact with the binding sites of target proteins, and their specific conformation can enhance inhibitory efficacy and selectivity. nih.gov The planarity of the ring systems and the angle between them are also important factors. For instance, in a related 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one, the benzothiazole and chromene ring systems are essentially planar, with a small interplanar angle, which may be crucial for its biological activity. researchgate.net Conformational restriction, a strategy to lock the molecule in a bioactive conformation, has been successfully applied to other benzimidazole-based inhibitors to improve potency and selectivity. nih.gov This suggests that constraining the flexibility of the this compound scaffold could be a promising approach for enhancing its interaction with specific targets.

Early-Stage Lead Optimization Strategies (Chemical Design Principles)

The journey from a hit compound to a clinical candidate involves a meticulous process of lead optimization, where the chemical structure is systematically modified to enhance its therapeutic properties.

Strategies for Improving In Vitro Potency and Selectivity

Improving in vitro potency and selectivity is a primary goal of lead optimization. For the this compound scaffold, several strategies can be employed. As discussed, the strategic placement of substituents on the aromatic rings can significantly impact potency. subharti.orgnih.gov The introduction of electron-withdrawing groups, for example, can enhance interactions with the target protein. nih.gov

Another key strategy is the incorporation of heteroatoms into the scaffold to modulate physicochemical properties such as pKa and logP. The replacement of a piperidine ring with a morpholine or thiomorpholine in related benzimidazole analogs successfully demonstrated this principle, leading to improved selectivity. nih.gov Furthermore, the design of compounds that can form specific interactions, such as hydrogen bonds, with key residues in the target's active site is crucial for enhancing both potency and selectivity. nih.gov Computational methods like molecular docking can be invaluable in identifying potential modifications that would lead to more favorable interactions. nih.gov

Molecular Design for Enhanced Ligand-Target Interactions

Rational molecular design aims to create molecules that have a high affinity and specificity for their biological target. For this compound derivatives, this involves designing structures that can form strong and specific non-covalent interactions with the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In silico tools such as molecular docking and molecular dynamics simulations are instrumental in this process. nih.gov They allow for the visualization of how a ligand fits into the binding pocket of a target and can predict the binding affinity. ijddd.com This information can then guide the synthesis of new analogs with modified structures designed to optimize these interactions. For example, if a docking study reveals a potential hydrogen bond acceptor in the target's active site, a hydrogen bond donor can be incorporated into the ligand at the appropriate position. The elongation of structures to include distal moieties that can form additional interactions has also been shown to enhance activity in related thiazolidine (B150603) derivatives.

Structural Simplification in Molecular Design

While adding complexity to a molecule can enhance its activity, structural simplification is another powerful strategy in lead optimization. This approach aims to reduce the molecular weight and complexity of a lead compound while retaining or even improving its activity. This can lead to compounds with better pharmacokinetic properties, lower toxicity, and easier synthesis.

Advanced Applications in Materials Science and Chemical Biology

Photophysical and Optoelectronic Applications

The photophysical and optoelectronic applications of many benzothiazole (B30560) derivatives are well-documented, owing to their strong luminescence and unique electro-optical properties. However, specific data for 2-(Benzo[d]thiazol-2-yl)morpholine are not extensively covered in current literature.

Development of Fluorescent Probes and Chemosensors

While many benzothiazole-based compounds are designed as fluorescent probes for detecting ions and biomolecules, the primary documented application of this compound in this area is in environmental science. It has been identified as a stable molecular marker for quantifying pollution from tire-wear particles and road dust. Its stability and detectability, likely using gas chromatography, make it a useful chemosensor for monitoring this specific type of environmental contamination.

In the context of chemical biology, while structural analogs show significant biological activity, specific studies detailing the use of this compound as a fluorescent probe for biological systems are not prominently featured in the reviewed literature.

Use in Luminescent Materials and Organic Light-Emitting Devices (OLEDs)

The benzothiazole moiety is a key component in various materials developed for organic light-emitting diodes (OLEDs) due to its ability to form stable, highly fluorescent molecules. Despite the general promise of the benzothiazole scaffold, specific research detailing the synthesis, photophysical properties, and performance of this compound in luminescent materials or as a component in OLEDs is not available in the surveyed scientific literature.

Organic Photocatalysis

There is no specific information available in the reviewed scientific literature regarding the application of this compound in the field of organic photocatalysis.

Coordination Chemistry and Ligand Design

The nitrogen atom in the thiazole (B1198619) ring and the oxygen and nitrogen atoms in the morpholine (B109124) ring present potential coordination sites for metal ions. The design of benzothiazole-containing ligands is an active area of research. However, specific studies on the coordination chemistry of this compound, its synthesis into metal complexes, or its properties as a ligand are not described in the available literature.

Supramolecular Assemblies and Crystal Engineering

The formation of well-defined supramolecular structures through non-covalent interactions like hydrogen bonding and π–π stacking is a hallmark of many benzothiazole derivatives. These interactions are fundamental to crystal engineering, allowing for the design of materials with specific solid-state properties.

Hydrogen Bonding Networks

While numerous studies detail the intricate hydrogen-bonding networks in the crystal structures of various substituted benzothiazoles, a crystallographic analysis of this compound is not available in the public domain. Therefore, a specific description of its hydrogen bonding networks, molecular packing, and supramolecular assembly in the solid state cannot be provided.

Crystal Packing and Polymorphism

In the crystal structures of various benzothiazole derivatives, molecules are frequently connected by hydrogen bonds, forming extensive networks. For instance, in N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide, molecules form ribbons parallel to the b-axis through N—H⋯O=C and N—H⋯N(thiazole) hydrogen bonds. nih.gov The planarity of the benzothiazole ring system is a key feature, often showing slight deviations. In 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one, the interplanar angle between the two main ring systems is a mere 6.47 (6)°. nih.gov This near-coplanarity facilitates π–π stacking interactions, another dominant force in the crystal packing of aromatic heterocycles.

Furthermore, short intramolecular contacts, such as the S⋯O=C contact of 2.727 (2) Å observed in the aforementioned chromene derivative, play a role in stabilizing the molecular conformation. nih.gov The packing in these crystals is often a complex interplay of weak hydrogen bonds, S⋯S contacts, and π–π stacking. nih.gov It is plausible that the crystal structure of this compound would also be heavily influenced by such π-stacking of the benzothiazole cores and potential hydrogen bonding involving the morpholine ring, leading to densely packed, stable crystalline forms. The potential for polymorphism—the ability to exist in multiple crystalline forms—would depend on the subtle balance of these intermolecular forces and could be influenced by crystallization conditions.

Interaction Type Description Relevance to Benzothiazole Derivatives
Hydrogen Bonding Attraction between a hydrogen atom and an electronegative atom like oxygen or nitrogen.Frequently observed in benzothiazole derivatives, creating extended networks and influencing crystal symmetry. nih.gov
π–π Stacking Non-covalent interaction between aromatic rings.Common due to the planar nature of the benzothiazole ring system, contributing significantly to crystal stability. nih.gov
Short Intramolecular Contacts Close proximity of non-bonded atoms within the same molecule.Can stabilize specific molecular conformations, as seen with S⋯O contacts in related structures. nih.gov

Polymer Chemistry and Semiconducting Materials

The benzothiazole moiety is a valuable building block in polymer science due to its rigid structure, thermal stability, and unique electronic properties. While direct polymerization of this compound is not widely reported, its structural analogs and derivatives have significant applications, particularly in the rubber industry and in the development of advanced functional polymers.

Closely related compounds, such as 2-(morpholinothio)benzothiazole (B89825) and 4-(2-Benzothiazolyldithio)morpholine, are well-established as primary accelerators in the vulcanization of natural and synthetic rubbers. atamanchemicals.comchemimpex.com They are crucial in manufacturing industrial rubber products like tires and hoses by speeding up the sulfur cross-linking process, which enhances the material's elasticity and durability. atamanchemicals.com These compounds offer improved processing safety compared to other accelerators. atamanchemicals.com The morpholine group in these molecules plays a role in their activity and handling properties. atamanchemicals.com

Beyond rubber, benzothiazole derivatives are being integrated into more advanced polymeric systems. Research has demonstrated the synthesis of functional copolymers bearing redox-responsive benzothiazole-disulfide groups. rsc.org These polymers can be used to create reversibly functionalizable coatings for biomedical applications, where molecules like fluorescent dyes or cell-adhesive ligands can be attached and later released under specific chemical conditions. rsc.org In other research, 2-hydrazinylbenzo[d]thiazole has been used as a starting material to synthesize new carrier polymers for drug delivery applications. researchgate.net

The inherent electronic properties of the benzothiazole ring system also make it a candidate for use in semiconducting materials. nih.gov Molecules incorporating benzothiazoles have garnered interest for their strong luminescence and potential use in organic light-emitting diodes (OLEDs). nih.gov The development of polymers or materials containing the this compound scaffold could potentially harness these properties for applications in organic electronics.

Application Area Related Compound/Derivative Function
Rubber Vulcanization 2-(Morpholinothio)benzothiazoleActs as a delayed-action accelerator, improving safety and efficiency in rubber cross-linking. atamanchemicals.com
Functional Coatings Benzothiazole-disulfide methacrylateForms redox-responsive polymers for reversible functionalization in biomedical applications. rsc.org
Drug Delivery Polymeric derivatives of 2-hydrazinylbenzo[d]thiazoleServe as a polymeric backbone for carrying and delivering drug molecules. researchgate.net
Organic Electronics Benzothiazolyl-coumarin hybridsExhibit strong fluorescence and luminescence, showing potential for use in OLEDs. nih.govnih.gov

Analytical Method Development (Non-Compound Identification)

The development of analytical methods for this compound and its derivatives extends beyond simple structural confirmation to include techniques for monitoring its behavior, purity, and interactions within complex systems. These methods are crucial for quality control in synthesis and for understanding its functional performance in various applications.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of synthesized benzothiazole derivatives. jyoungpharm.org In a non-identification context, HPLC can be used to quantify the compound in a mixture, monitor the progress of a reaction by measuring the depletion of reactants and the formation of the product over time, or study the stability of the compound under various conditions. Its high sensitivity and quantitative accuracy make it an indispensable tool. nih.gov

Thin-Layer Chromatography (TLC) serves as a simpler, more rapid method for monitoring reactions. mdpi.comresearchgate.net It is widely used to quickly check for the completion of a synthetic step by observing the disappearance of the starting material spot and the appearance of the product spot. mdpi.com While primarily qualitative, it is a vital tool in optimizing reaction conditions without requiring the complex instrumentation of HPLC.

For applications in polymer chemistry, analytical methods are needed to understand the compound's role and state within the polymer matrix. For instance, gel permeation chromatography (GPC) could be used to study the effects of the compound on the molecular weight distribution of a polymer. Spectroscopic methods, such as UV-Vis spectroscopy, could monitor the release of a benzothiazole-containing molecule from a functionalized polymer by measuring changes in absorbance over time. mdpi.com These analytical approaches focus on the compound's function and behavior rather than its initial identification, providing critical data for materials development and biological studies.

Analytical Technique Application (Non-Compound Identification) Purpose
High-Performance Liquid Chromatography (HPLC) Purity assessment of final product; reaction monitoring.To quantify the compound and assess the yield and cleanliness of a synthetic batch. jyoungpharm.orgnih.gov
Thin-Layer Chromatography (TLC) Rapid monitoring of reaction progress.To quickly and efficiently track the conversion of reactants to products during synthesis. mdpi.comresearchgate.net
UV-Vis Spectroscopy Monitoring release from a polymer; studying electronic properties.To quantify the release of the compound from a matrix or to characterize its light-absorbing properties in different environments. mdpi.com

Future Directions and Research Perspectives

Exploration of Novel Synthetic Methodologies

The synthesis of 2-(benzo[d]thiazol-2-yl)morpholine derivatives can be approached through various established and emerging methodologies in heterocyclic chemistry. Future research could focus on developing more efficient, sustainable, and versatile synthetic routes. One promising approach involves the reaction of N-[4-(benzo[d]thiazol-2-yl)phenyl]-2-bromoacetamide with suitable reagents. nih.gov Alternative strategies could adapt multi-step syntheses, such as those used for creating complex benzophenone (B1666685) fused azetidinone derivatives, which involve the formation of intermediate acetohydrazide analogues. nih.gov The exploration of one-pot reactions and flow chemistry could also offer significant advantages in terms of yield, purity, and scalability.

Precursor/IntermediateReagents and ConditionsResulting MoietyReference
N-[4-(benzo[d]thiazol-2-yl)phenyl]-2-bromoacetamideKnoevenagel compounds, anhydrous K2CO3, DMF, 70°CThiazolidine-2,4-dione derivatives nih.gov
Substituted acetohydrazideCorresponding aldehydes, absolute ethanol, acetic acid (catalytic)N-benzylideneacetohydrazide nih.gov
2-aminophenol and 2-mercaptobenzoic acidPolyphosphoric acid (PPA)Benzothiazole (B30560) ring system

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial. Advanced spectroscopic techniques will play a pivotal role in this characterization. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, will be essential for elucidating the precise molecular structure. nih.gov For instance, in related morpholine-based thiazole (B1198619) analogues, morpholine (B109124) –CH2 protons typically appear as triplets in the 1H NMR spectrum between δ 3.13–3.73 ppm. nih.gov Infrared (IR) spectroscopy will provide valuable information about the functional groups present, while mass spectrometry will be used to determine the molecular weight and fragmentation patterns. nih.gov Furthermore, techniques like X-ray crystallography could provide definitive three-dimensional structural information, revealing bond lengths, bond angles, and intermolecular interactions. nih.gov

Spectroscopic TechniqueInformation ObtainedExample from Related CompoundsReference
1H NMRProton environment and connectivityMorpholine –CH2 protons observed as triplets at δ 3.13–3.73 ppm nih.gov
13C NMRCarbon skeleton and chemical shifts nih.gov
IR SpectroscopyFunctional groups nih.gov
Mass SpectrometryMolecular weight and fragmentation
X-ray Crystallography3D molecular structureInterplanar angle of 6.47 (6)° in a coumarin-benzothiazole derivative nih.gov

Integration of Machine Learning in Computational Studies

The application of machine learning (ML) in computational chemistry is a rapidly growing field that can significantly accelerate the discovery and optimization of novel compounds. mdpi.com For this compound architectures, ML models can be trained on existing datasets of benzothiazole and morpholine derivatives to predict various properties. These models can be used for:

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: To assess the drug-likeness of new derivatives early in the design process. mdpi.comresearchgate.net

Virtual screening: To identify promising candidates from large virtual libraries for specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies: To build models that correlate structural features with biological activity, guiding the design of more potent compounds.

Computational techniques like Density Functional Theory (DFT) can be used to investigate the molecular structure, Frontier Molecular Orbitals (FMOs), and other electronic properties. researchgate.net The integration of ML with these quantum chemical methods can lead to more accurate and efficient predictions.

Deeper Mechanistic Understanding of Biological Interactions

Benzothiazole and morpholine moieties are present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. nih.govnih.govnih.gov Future research should focus on elucidating the specific molecular mechanisms through which this compound derivatives exert their biological effects.

Molecular docking studies can be employed to predict the binding modes and affinities of these compounds with various biological targets, such as enzymes and receptors. nih.govresearchgate.net For example, in a study of morpholine-derived thiazoles, docking simulations were used to investigate their interactions with bovine carbonic anhydrase-II. nih.gov These in silico studies, combined with in vitro and in vivo experiments, will provide a detailed understanding of the structure-activity relationships and help in the rational design of more effective therapeutic agents.

Expansion into New Materials Science Applications

Beyond their potential in medicinal chemistry, benzothiazole-containing compounds have shown promise in materials science. Their unique electronic and photophysical properties make them attractive for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and solar energy collectors. nih.gov

The incorporation of the morpholine unit into the benzothiazole framework could modulate these properties, leading to the development of novel materials. Future research could explore the synthesis and characterization of this compound-based polymers, metal-organic frameworks (MOFs), and fluorescent dyes. The investigation of their photoluminescent properties, thermal stability, and charge transport characteristics will be crucial for assessing their potential in various materials science applications.

Design Principles for Next-Generation Benzothiazole-Morpholine Architectures

Based on the knowledge gained from the synthesis, characterization, computational studies, and biological evaluation of this compound and its analogues, a set of design principles for next-generation architectures can be formulated. These principles will guide the strategic modification of the core scaffold to optimize desired properties.

Key considerations for future design include:

Substitution patterns: The introduction of various substituents on both the benzothiazole and morpholine rings can significantly influence the electronic properties, solubility, and biological activity. For example, electron-withdrawing groups can enhance certain biological activities. nih.gov

Linker modification: The nature and length of the linker connecting the benzothiazole and morpholine moieties can be varied to fine-tune the conformational flexibility and orientation of the molecule, which is critical for target binding.

Bioisosteric replacement: Replacing specific functional groups with bioisosteres can lead to improved pharmacokinetic properties and reduced off-target effects.

By systematically applying these design principles, researchers can develop new generations of benzothiazole-morpholine derivatives with enhanced performance for specific applications in medicine and materials science.

Q & A

Q. How can in silico ADMET profiling guide the design of this compound-based therapeutics?

  • Methodological Answer : Use SwissADME or ADMETlab to predict bioavailability (%F), blood-brain barrier permeability, and hepatotoxicity. Prioritize derivatives with low CYP3A4 inhibition and high solubility (LogP < 3). Toxicity alerts (e.g., Ames test positivity) are flagged using ProTox-II .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.